molecular formula C17H21N3S B5879074 2-{2-[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YL}-1,3-BENZOTHIAZOLE

2-{2-[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YL}-1,3-BENZOTHIAZOLE

Cat. No.: B5879074
M. Wt: 299.4 g/mol
InChI Key: DSUZRVNQKPGKQB-XMHGGMMESA-N
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Description

2-{2-[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YL}-1,3-BENZOTHIAZOLE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bicyclic heptane ring fused with a benzothiazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2E)-1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]HYDRAZIN-1-YL}-1,3-BENZOTHIAZOLE typically involves multiple steps, starting with the preparation of the bicyclic heptane derivativeCommon reagents used in these reactions include hydrazine hydrate, benzothiazole, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YL}-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

2-{2-[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YL}-1,3-BENZOTHIAZOLE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YL}-1,3-BENZOTHIAZOLE is unique due to its combination of a bicyclic heptane ring and a benzothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-16(2)11-8-9-17(16,3)14(10-11)19-20-15-18-12-6-4-5-7-13(12)21-15/h4-7,11H,8-10H2,1-3H3,(H,18,20)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUZRVNQKPGKQB-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NNC3=NC4=CC=CC=C4S3)C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(/C(=N/NC3=NC4=CC=CC=C4S3)/C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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